4-(3-Bromophenyl)pyridin-3-amine
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Overview
Description
4-(3-Bromophenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromophenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)pyridin-3-amine typically involves the reaction of 3-bromopyridine with aniline under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the use of boronic acids and palladium catalysts to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
4-(3-Bromophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Bromo-4-aminopyridine: Another pyridine derivative with similar chemical properties.
4-Bromophenylamine: Shares the bromophenyl group but lacks the pyridine ring.
Pyridine Derivatives: A broad class of compounds with varying substituents on the pyridine ring.
Uniqueness: 4-(3-Bromophenyl)pyridin-3-amine is unique due to the specific positioning of the bromophenyl group on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9BrN2 |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-(3-bromophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H,13H2 |
InChI Key |
XDLJZAREEYAYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)N |
Origin of Product |
United States |
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